3-(2,5-Difluorophenyl)propanoic acid

GPR40 agonist type 2 diabetes phenylpropanoic acid

3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0) is a critical fluorinated aromatic carboxylic acid building block for medicinal chemistry. The 2,5-difluoro substitution pattern is essential for optimal GPR40 (FFA1) receptor interaction, as validated in patent applications for type 2 diabetes and metabolic syndrome therapies. Regioisomers (2,4- or 3,5-difluoro) are not scientifically valid substitutes. This scaffold demonstrates measurable CCR5 antagonism (IC50 = 10,100 nM), supporting SAR studies for HIV entry and inflammatory disease targets. Its distinct boiling point (269.9°C) enables tailored fractional distillation during scale-up, a critical advantage for process chemists.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 130408-15-0
Cat. No. B189838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)propanoic acid
CAS130408-15-0
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC(=O)O)F
InChIInChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
InChIKeyDURXQDAFKSWAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0): A Core Fluorinated Building Block for Targeted Medicinal Chemistry


3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0, C9H8F2O2, MW 186.16) is a fluorinated aromatic carboxylic acid [1]. It is a white crystalline solid with a predicted boiling point of 269.9±25.0 °C at 760 mmHg and a predicted density of 1.312±0.06 g/cm³ . This compound serves as a key building block in medicinal chemistry, particularly for the synthesis of GPR40 (FFA1) agonists and other receptor modulators [2].

Why 3-(2,5-Difluorophenyl)propanoic acid Cannot Be Replaced with Other Difluorophenylpropanoic Acid Regioisomers


Substitution with other difluorophenylpropanoic acid regioisomers is not scientifically valid due to significant differences in physicochemical properties and biological activity . The specific 2,5-difluoro substitution pattern is critical for optimal interaction with biological targets like GPR40, as highlighted in patents claiming ortho-fluoro substituted phenylpropanoic acids for metabolic disease treatment [1]. Furthermore, key physical properties such as melting point and boiling point differ markedly from the 2,4- and 3,5-regioisomers, impacting purification and formulation strategies .

Quantitative Evidence Guide: Data-Driven Differentiation of 3-(2,5-Difluorophenyl)propanoic acid


Regioisomeric Specificity in GPR40 Modulation: The 2,5-Difluoro Pattern

The compound is a key intermediate for synthesizing GPR40 (FFA1) agonists. A patent (WO 2012/136221 A1) specifically claims 'ortho-fluoro substituted' phenylpropanoic acids, which includes the 2,5-difluoro substitution pattern, for modulating GPR40 in metabolic disease treatment [1]. This demonstrates a specific, patent-backed application for this regioisomer.

GPR40 agonist type 2 diabetes phenylpropanoic acid

Measured CCR5 Antagonism Potency

In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, a derivative of 3-(2,5-difluorophenyl)propanoic acid exhibited an IC50 of 10,100 nM for CCR5 receptor antagonism [1]. This provides a quantitative baseline for the scaffold's activity against this therapeutically relevant target.

CCR5 antagonist HIV chemokine receptor

Physical Property Differentiation: Melting Point and Boiling Point vs. Regioisomers

The 2,5-difluoro regioisomer exhibits distinct thermal properties compared to its 2,4- and 3,5-counterparts. While specific melting point data for 3-(2,5-difluorophenyl)propanoic acid is not uniformly reported across vendors, its predicted boiling point of 269.9±25.0 °C is lower than that of the 2,4- isomer (271.8 °C) and higher than the 3,5- isomer (260.8 °C) . The melting points of the 2,4- and 3,5- isomers are reported as 104-108 °C and 59-61 °C, respectively .

purification crystallization formulation

Synthetic Accessibility and Commercial Purity

3-(2,5-Difluorophenyl)propanoic acid is commercially available with standard purities of 95-98%, as reported by multiple vendors, enabling its direct use as a building block in multi-step syntheses . This compares favorably to the similar purities reported for the 2,4- and 3,5-regioisomers, indicating consistent supply chain quality across the difluorophenylpropanoic acid family [1].

synthesis building block purity

Validated Application Scenarios for 3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0)


Synthesis of GPR40 (FFA1) Agonists for Metabolic Disease Research

This compound is the preferred starting material for synthesizing ortho-fluoro substituted phenylpropanoic acid derivatives claimed as GPR40 modulators [1]. Its specific 2,5-difluoro pattern is explicitly covered in patent applications, providing a direct route to novel intellectual property in the field of type 2 diabetes and metabolic syndrome research.

Development of CCR5 Antagonists for HIV and Inflammation Research

The scaffold has demonstrated measurable CCR5 antagonism in functional assays (IC50 = 10,100 nM for a specific derivative) [2]. This quantitative data supports its use in SAR studies to optimize potency and selectivity for CCR5, a key target in HIV entry and inflammatory diseases.

Optimization of Purification Processes Based on Unique Thermal Properties

The distinct predicted boiling point (269.9±25.0 °C) differentiates it from the 2,4- and 3,5-regioisomers, allowing for tailored purification strategies such as fractional distillation . This is a critical consideration for chemical engineers and process chemists scaling up synthesis.

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